4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester
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Overview
Description
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties, which make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different boronic compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound throughout the process .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boronic esters .
Scientific Research Applications
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. This property is particularly useful in catalytic processes, where the compound can facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- 4-Hydroxyphenylboronic acid pinacol ester
Uniqueness
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester stands out due to its unique combination of a hydroxymethyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZQWCCYLHTYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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